Ciproxifan maleate
Descripción general
Descripción
Ciproxifan maleate is a potent, selective, orally bioavailable, and competitive antagonist of the histamine H3-receptor . It has a high species-specific affinity at rodent compared to human H3R . It is well studied as a reference compound for H3R in rodent models for neurological diseases connected with neurotransmitter dysregulation, such as attention deficit hyperactivity disorder or Alzheimer’s disease .
Molecular Structure Analysis
This compound has the molecular formula C20H22N2O6 . Its exact mass is 270.14 and its molecular weight is 386.404 .Chemical Reactions Analysis
Ciproxifan has been found to reversibly inhibit monoamine oxidase A and B . It shows efficacy on both enzyme isoforms with IC50 values in a micromolar concentration range for human and rat monoamine oxidases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 3 .Aplicaciones Científicas De Investigación
1. Neurological Disease Modulation
Ciproxifan maleate, a histamine H3 receptor inverse agonist/antagonist, has demonstrated potential in modulating neurotransmitter dysregulation in rodent models for neurological diseases such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. This compound has shown efficacy in inhibiting monoamine oxidase A and B, relevant in neurotransmitter modulation in the brain, suggesting its potential use in treating neurological disorders (Hagenow et al., 2017).
2. Cognitive Improvement in Sleep-Deprived Models
Research indicates that ciproxifan improves working memory in sleep-restricted mice, particularly through increased neural activity in the prefrontal cortex. This effect is attributed to its role as a histamine receptor type 3 (H3) antagonist, showcasing its potential in treating cognitive deficits associated with sleep disorders (Chauveau et al., 2014).
3. Alleviating Alzheimer's Disease Symptoms
Studies have demonstrated that ciproxifan can improve cholinergic transmission, attenuate neuroinflammation and oxidative stress in models of Alzheimer's disease. While it does not reduce amyloid levels, its impact on cognitive functions and reduction of neuroinflammatory markers suggests a potential role in managing Alzheimer's symptoms (Mani et al., 2017).
4. Impact on Histamine Receptors and Cognitive Functions
Ciproxifan has been studied for its impact on histamine receptors and associated cognitive functions. It demonstrates potential in reversing cognitive deficits and enhancing memory through modulation of histamine H3 receptors, which could be beneficial in various cognitive disorders (Bardgett et al., 2011).
5. Modulation of Glutamate Release in the Brain
Investigations into ciproxifan's effect on glutamate release in the rat hippocampus reveal its potential as an antipsychotic agent. It presynaptically inhibits glutamate release, suggesting a role in modulating neurotransmitter activity, particularly in psychiatric conditions (Lu et al., 2017).
6. Management of Cognitive Impairments
Ciproxifan has been shown to alleviate memory impairment induced by external factors like lipopolysaccharide, through modulation of cholinergic transmission in the brain. This indicates its therapeutic potential in cognitive impairment management (Mani et al., 2022).
Mecanismo De Acción
Target of Action
Ciproxifan maleate is an extremely potent histamine H3 inverse agonist/antagonist . The primary target of this compound is the histamine H3 receptor , an inhibitory autoreceptor located on histaminergic nerve terminals .
Mode of Action
This compound interacts with its target, the histamine H3 receptor, by blocking it . This blockage allows more histamine to be released in the brain . Histamine has an excitatory effect in the brain via H1 receptors in the cerebral cortex . Therefore, drugs such as Ciproxifan, which block the H3 receptor, have an alertness-promoting effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By blocking the H3 receptor, this compound modulates the release of histamine in the brain . This leads to increased histamine levels, which in turn stimulate the H1 receptors in the cerebral cortex, leading to increased alertness .
Pharmacokinetics
It is known to be orally bioavailable , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound produces wakefulness and attentiveness in animal studies . It has been shown to produce cognitive enhancing effects without prominent stimulant effects at relatively low levels of receptor occupancy, and pronounced wakefulness at higher doses . It has therefore been proposed as a potential treatment for sleep disorders such as narcolepsy and to improve vigilance in old age, particularly in the treatment of conditions such as Alzheimer’s disease .
Safety and Hazards
Direcciones Futuras
Ciproxifan shows only moderate activity at human targets, but it may serve as a starting point for the development of dual targeting ligands . As the H3R and monoamine oxidases are all capable of affecting neurotransmitter modulation in the brain, dual targeting ligands are considered an interesting approach for the treatment of neurological disorders .
Análisis Bioquímico
Biochemical Properties
Ciproxifan maleate acts as a potent prototypic H3 inverse agonist/antagonist . It interacts with the histamine H3 receptor, an inhibitory autoreceptor located on histaminergic nerve terminals . This interaction modulates the release of histamine in the brain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It improves attention and wakefulness in vivo . In animal experiments, it has been shown to cause arousal and attentiveness . In a study examining its neuroprotective potential against Lipopolysaccharides (LPS)-induced neuroinflammation and mitochondrial dysfunctions in mice, ciproxifan exhibited anti-inflammatory effects by significantly reducing the release of both pro-inflammatory cytokines and COX-2 levels .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the histamine H3 receptor . By blocking the H3 receptor, it allows more histamine to be released, which has an alertness-promoting effect . It also reversibly inhibits monoamine oxidase A and B .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It produces wakefulness and attentiveness in animal studies, and produced cognitive enhancing effects without prominent stimulant effects at relatively low levels of receptor occupancy, and pronounced wakefulness at higher doses .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585107 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184025-19-2 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciproxifan maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.